5-甲磺酰基-1-甲基-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde, often involves multi-step reactions utilizing various starting materials. One example is the synthesis of 6-aminopyrazolo[3,4-d]pyrimidine developed through acid-promoted synthesis from 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide, indicating a versatile approach to creating pyrazole-based compounds (Tseng, C., Tsai, S., Li, S., & Wong, F., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, revealing the spatial arrangement of the molecule and providing insights into the planarity between the pyrazole ring and adjacent groups (Xu, C., & Shi, Y., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can lead to various products depending on the reactants and conditions employed. The reactivity of the methanesulfonyl group in pyrazole derivatives, such as in the synthesis of pyrazolo[5,1-c][1,2,4]triazines, showcases the diverse chemical behavior and potential for generating compounds with novel properties (Ledenyova, I., Kartavtsev, P., Shikhaliev, K., & Egorova, A., 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties can be influenced by the nature of substituents on the pyrazole ring and are essential for determining the compound's suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde derivatives, are central to their application in synthesis. Investigations into the selective synthesis of pyrazole derivatives highlight the ability to manipulate these compounds for targeted chemical reactions, showcasing their versatility in organic synthesis (Zhu, Y., Hong, J., Zhou, Y., Xiao, Y., Lin, M., & Zhan, Z., 2014).

科学研究应用

合成和结构分析

- Xu and Shi (2011)证明了相关化合物5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛的合成,为晶体结构和新吡唑衍生物的合成潜力提供了见解(Xu & Shi, 2011)。

化学合成和应用

- Tseng等人(2019年)探索了一种一锅酸促进的合成方法,涉及5-氨基-1H-吡唑-4-甲醛,提出了相关吡唑衍生物的多功能合成途径(Tseng et al., 2019)。

- Coppo和Fawzi(1997年)报道了从化合物如乙基5-氨基吡唑-4-羧酸酯开始合成吡唑并[3,4-c][1,2]噻嗪-4(3H)-酮2,2-二氧化物,这与更广泛的吡唑衍生物家族相关(Coppo & Fawzi, 1997)。

分子结构和性质

- Trilleras等人(2014年)研究了一种类似化合物,重点关注其分子结构和氢键链的形成,这可以为吡唑衍生物的分子行为提供见解(Trilleras et al., 2014)。

- Cuartas等人(2017年)从吡唑前体合成了还原双吡唑,表明在合成结构多样化化合物方面具有潜力(Cuartas et al., 2017)。

专业化学应用

- Rozze和Fray(2009年)描述了制备生物分析标准的氘化合物,展示了在化学分析中专业应用的潜力(Rozze & Fray, 2009)。

- Uraev等人(2020年)合成了吡唑的氨甲亚甲基衍生物,导致新金属螯合物的产生,表明在开发新材料或催化剂方面具有潜力(Uraev et al., 2020)。

化学转化和表征

- Kumar等人(2019年)详细介绍了取代的5-芳氧基吡唑甲醛转化为还原的3,4'-双吡唑的方法,提供了合成和表征新化合物的方法(Kumar et al., 2019)。

- Attaryan等人(2012年)报道了吡唑-4-甲醛肟的合成和结构,有助于理解相关化合物的化学性质(Attaryan et al., 2012)。

安全和危害

While the specific safety and hazards for “5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde” are not mentioned in the search results, similar compounds like “1-Methyl-1H-pyrazole-4-carboxaldehyde” are known to cause serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

未来方向

属性

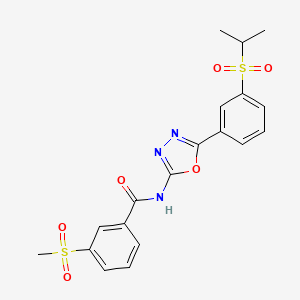

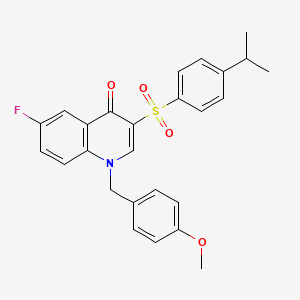

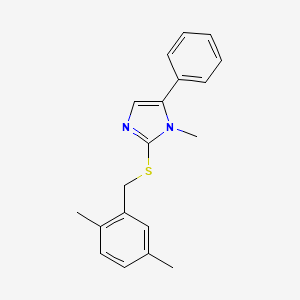

IUPAC Name |

1-methyl-5-methylsulfonylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-8-6(12(2,10)11)5(4-9)3-7-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVQEOFLAHUTOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)

![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)

![N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2484044.png)

![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)